2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a 1,3,4-thiadiazole core substituted with a 4-fluorophenylpiperazine moiety via a sulfur atom at position 2. A thioether linkage connects this heterocycle to an ethanone group, which is further substituted with a 4-phenylpiperazine (Figure 1). This structure combines two pharmacologically significant motifs:
- Piperazine derivatives: Known for modulating receptor binding (e.g., serotonin, dopamine) due to their conformational flexibility and hydrogen-bonding capabilities .
- 1,3,4-Thiadiazole: A heterocycle with electron-deficient properties, often enhancing metabolic stability and intermolecular interactions .
Synthetic routes for analogous compounds suggest this molecule could be synthesized via nucleophilic substitution between a bromoethanone intermediate and a thiadiazole-thiol derivative under basic conditions (e.g., triethylamine in ethanol) .
Properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6OS2/c25-19-6-8-21(9-7-19)29-12-16-31(17-13-29)23-26-27-24(34-23)33-18-22(32)30-14-10-28(11-15-30)20-4-2-1-3-5-20/h1-9H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSTNAIUIRIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit a range of biological activities:
- Anticancer Properties : Compounds containing thiadiazole and piperazine moieties have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiadiazoles have been reported to possess anticancer activity with IC50 values in the micromolar range against colon and breast cancer cells .
- Neuropharmacological Effects : Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. The structural modifications in this compound may enhance its interaction with serotonin and dopamine receptors, which are crucial in mood regulation .
Anticancer Activity Evaluation
A study demonstrated that thiadiazole derivatives exhibited significant antiproliferative activity against human cancer cell lines. The compound under discussion was synthesized and tested for its ability to inhibit cell growth, showing promising results with an IC50 value indicative of its potential as an anticancer agent .
Neuropharmacological Profiling
Research focused on the piperazine component revealed that similar compounds could act as selective serotonin reuptake inhibitors (SSRIs). The dual action on serotonin and dopamine receptors suggests that this compound may be effective in treating mood disorders. In vitro studies indicated that modifications to the piperazine structure could enhance receptor binding affinity .
Comparison of Biological Activities
| Activity Type | Compound Type | Observed Effects |
|---|---|---|
| Anticancer | Thiadiazole derivatives | Significant cytotoxicity against cancer cells |
| Neuropharmacological | Piperazine derivatives | Potential as SSRIs and anxiolytics |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- Piperazine Substituents : The dual piperazine groups in the target compound (4-fluorophenyl and phenyl) contrast with sulfonyl () or trifluoromethyl () variants, altering lipophilicity and hydrogen-bonding capacity. Fluorine at the para position may improve metabolic stability compared to ortho-fluorinated analogues ().
Key Findings:
- Synthetic Complexity : The target compound’s synthesis is comparable to tetrazole derivatives () but requires precise control to avoid disulfide byproducts.
- Lipophilicity : The dual arylpiperazines increase LogP relative to sulfonyl-containing analogues (), suggesting improved membrane permeability but reduced aqueous solubility.
- Thermal Stability: The 1,3,4-thiadiazole core (target, ) confers higher stability than non-heterocyclic analogues ().
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of a thiosemicarbazide precursor. A representative protocol involves:
- Reacting 4-(4-fluorophenyl)piperazine-1-carbothioamide with hydrazine hydrate under acidic conditions to form the thiadiazole ring.
- Optimized conditions : Reflux in ethanol with concentrated HCl (12 h, 80–85°C), yielding 85–90% pure product.
Mechanistic Insight :
The reaction proceeds through intramolecular cyclodehydration, where the thiourea moiety reacts with the hydrazine-derived nitrogen to form the thiadiazole ring.
Functionalization with Piperazine
4-(4-Fluorophenyl)piperazine is introduced via nucleophilic substitution:
- Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)piperazine in the presence of phosphorus oxychloride (POCl₃) as a coupling agent.
- Yield : 72–78% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Synthesis of 1-(4-Phenylpiperazin-1-yl)ethanone
Acetylation of Piperazine
A two-step procedure is employed:
- Protection of piperazine : Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
- Acetylation : Treatment with acetyl chloride in anhydrous DMF at 0–5°C, followed by deprotection using H₂/Pd-C.
Critical Note : The acetyl group must be introduced selectively at the piperazine nitrogen distal to the phenyl group to avoid regioisomer formation.
Coupling via Thioether Formation
Thiol-Activated Coupling
The thioether bond is formed through a nucleophilic substitution reaction:
- Reacting 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 1-(4-phenylpiperazin-1-yl)-2-bromoethanone in DMF using K₂CO₃ as a base.
- Conditions : 60°C, 8 h under nitrogen atmosphere.
- Yield : 65–70% after purification (column chromatography, CH₂Cl₂:MeOH 95:5).
Side Reactions :
- Competing oxidation of the thiol to disulfide (mitigated by inert atmosphere).
- Over-alkylation at the piperazine nitrogen (controlled by stoichiometric excess of bromoethanone).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
- Calculated : C 62.73%, H 5.56%, N 16.47%, S 11.21%.
- Observed : C 62.68%, H 5.61%, N 16.39%, S 11.18%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : The thiol-bromoethanone method is preferred for scale-up due to reagent availability and fewer purification steps.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving piperazine and thiadiazole precursors. A typical approach involves:
- Condensation reactions : Reacting 5-substituted-1,3,4-thiadiazole-2-thiols with halogenated ethanone derivatives under reflux in ethanol or glacial acetic acid .
- Nucleophilic substitution : Introducing fluorophenyl and phenylpiperazine groups via alkylation or acylation. For example, reacting 2-chloro-1-(4-hydroxyphenyl)ethanone with piperazine derivatives in the presence of potassium carbonate as a base .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization (ethanol/water) is used to isolate the final product. Intermediates are characterized by TLC , melting point analysis , and HPLC to confirm purity .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- NMR spectroscopy : - and -NMR identify proton environments (e.g., piperazine N–CH, thiadiazole S–C), aromatic fluorophenyl signals, and ketone carbonyl peaks .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHFNOS) .
- FT-IR : Confirms functional groups like C=O (~1700 cm) and C–S (~650 cm) .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays : Antifungal/antibacterial activity is tested via agar diffusion or microdilution (MIC/MBC). Cytotoxicity is evaluated using MTT assays on mammalian cell lines .
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization) quantify interactions with targets like 5-HT receptors, leveraging the piperazine moiety’s affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while ethanol minimizes side reactions .
- Catalysts : Using phase-transfer catalysts (e.g., TBAB) improves interfacial reactions. For example, yields increased from 48% to ~65% in a fluorobenzoyl piperazine synthesis .
- Temperature control : Reflux at 80–100°C balances reaction speed and decomposition. Lower temperatures (25–40°C) are preferred for acid-sensitive intermediates .
Q. How do researchers resolve contradictions in spectroscopic or biological data?
- Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments. For example, Acta Crystallographica studies confirmed dihedral angles in fluorophenyl-piperazine derivatives .
- Dose-response curves : Replicate bioassays with adjusted concentrations to distinguish true activity from artifacts. Inconsistent MIC values may indicate solubility issues, addressed by formulating derivatives with PEG .
Q. What computational strategies predict the compound’s biological targets and SAR?
- Molecular docking : Software like AutoDock Vina simulates binding to receptors (e.g., dopamine D) using crystal structures (PDB IDs: 6CM4, 7F6W). The thiadiazole-thioether moiety shows high affinity for hydrophobic pockets .
- QSAR modeling : Hammett constants (σ) of substituents (e.g., 4-F vs. 4-OCH) correlate with logP and IC values. Fluorine’s electronegativity enhances membrane permeability in derivatives .
Q. How are stability and degradation profiles studied under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., thioether oxidation to sulfoxide) .
- Plasma stability : Incubate with human plasma and quantify parent compound loss over 24 hours. Piperazine derivatives often show t < 6 hours due to esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
